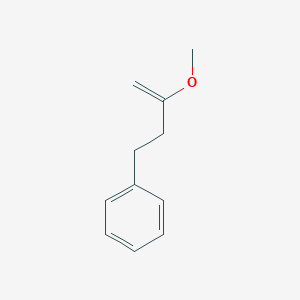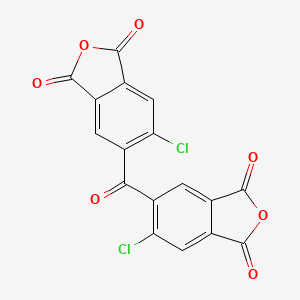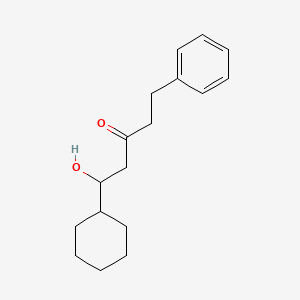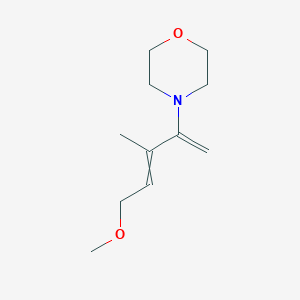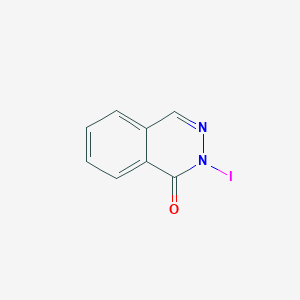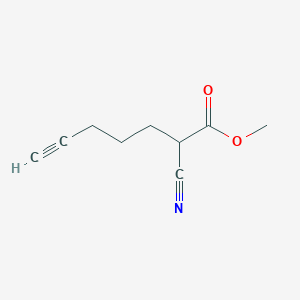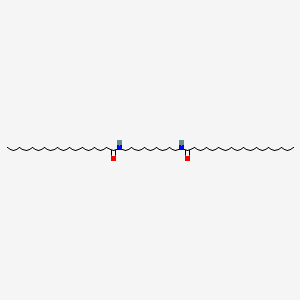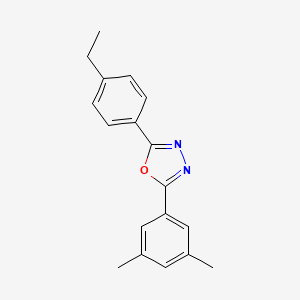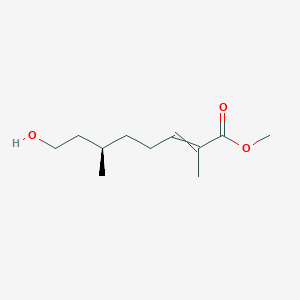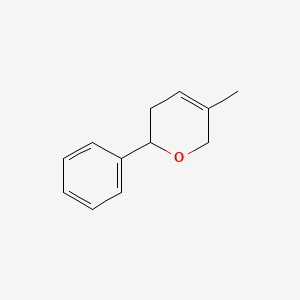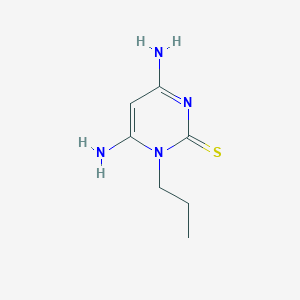
4,6-Diamino-1-propylpyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diamino-1-propylpyrimidine-2(1H)-thione is a heterocyclic compound that contains both pyrimidine and thione functional groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-1-propylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a propylamine derivative with a thiourea compound in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diamino-1-propylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thione group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 4,6-Diamino-1-propylpyrimidine-2(1H)-thione exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diamino-2-thiopyrimidine: Similar structure but lacks the propyl group.
2-Amino-4,6-dimethylpyrimidine: Contains methyl groups instead of amino groups.
6-Amino-1,3-dimethyluracil: A uracil derivative with different functional groups.
Uniqueness
4,6-Diamino-1-propylpyrimidine-2(1H)-thione is unique due to the presence of both amino and thione groups, as well as the propyl substituent, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
133888-97-8 |
|---|---|
Fórmula molecular |
C7H12N4S |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
4,6-diamino-1-propylpyrimidine-2-thione |
InChI |
InChI=1S/C7H12N4S/c1-2-3-11-6(9)4-5(8)10-7(11)12/h4H,2-3,9H2,1H3,(H2,8,10,12) |
Clave InChI |
DMSUVAUEEHZWAM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=CC(=NC1=S)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



